1,2-Dibromo-4,4-dimethylpentane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
6300-00-1 |
|---|---|
Molecular Formula |
C7H14Br2 |
Molecular Weight |
257.99 g/mol |
IUPAC Name |
1,2-dibromo-4,4-dimethylpentane |
InChI |
InChI=1S/C7H14Br2/c1-7(2,3)4-6(9)5-8/h6H,4-5H2,1-3H3 |
InChI Key |
WFQMMFFMGBXAOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(CBr)Br |
Origin of Product |
United States |
Contextualization Within the Field of Halogenated Alkanes
Halogenated alkanes, or alkyl halides, are hydrocarbons in which one or more hydrogen atoms have been replaced by a halogen. ncert.nic.in They are broadly classified based on the number of halogen atoms (mono-, di-, tri-, etc.) and the nature of the carbon atom to which the halogen is attached (primary, secondary, or tertiary). ncert.nic.in 1,2-Dibromo-4,4-dimethylpentane falls into the category of a vicinal dibromide, meaning it has two bromine atoms on adjacent carbon atoms. ncert.nic.in
These compounds are of significant interest in organic chemistry for several reasons. The carbon-halogen bond is polar, making the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for a wide array of substitution and elimination reactions, making halogenated alkanes versatile starting materials for the synthesis of a diverse range of organic compounds. ncert.nic.inknowledgeboat.com
The Significance of Vicinal Dibromides As Synthetic Intermediates
Vicinal dibromides, such as 1,2-Dibromo-4,4-dimethylpentane, are particularly valuable as synthetic intermediates. One of their most common applications is in the formation of alkynes through a double dehydrohalogenation reaction. masterorganicchemistry.com This process typically involves treatment with a strong base, such as sodium amide, to eliminate two molecules of hydrogen bromide, resulting in the formation of a carbon-carbon triple bond. masterorganicchemistry.com
Furthermore, vicinal dibromides can be converted back to alkenes through a debromination reaction, often using reagents like sodium iodide in acetone (B3395972) or zinc in acetic acid. youtube.com This transformation is useful for the protection of a double bond or for stereospecific syntheses, as the addition of bromine to an alkene and its subsequent removal can be controlled to yield specific stereoisomers. youtube.comyoutube.com The ability to readily form and then remove the dibromo functionality makes these compounds key players in multi-step synthetic strategies. youtube.com
Structural Features and Their Impact on Chemical Behavior
Transformation from Other Halogenated or Oxygenated Functional Groups
Furthermore, reactions involving the opening of epoxides with brominating agents can also lead to the formation of bromohydrins, which can potentially be converted to vicinal dibromides. The rearrangement of enantiopure bromohydrins has been studied as a method to generate enantiopure bromonium ions, which can then be trapped. core.ac.uk
Chemo- and Stereoselective Synthesis Methodologies
Achieving high levels of chemo- and stereoselectivity is a major goal in modern organic synthesis. nih.gov In the context of vicinal dibromide synthesis, this involves controlling which functional group reacts in a polyfunctional molecule and the spatial arrangement of the newly introduced bromine atoms.
The anti-stereospecificity of the electrophilic addition of bromine to alkenes is a classic example of stereoselectivity. acs.org The reaction of cis- and trans-alkenes with bromine yields diastereomerically distinct products, a principle that is fundamental to stereospecific synthesis. jove.com
For more complex molecules, the choice of reagents and catalysts becomes crucial for achieving the desired selectivity. Lewis acid or base catalysts can be used to activate the brominating agent, and in some cases, direct the stereochemical outcome of the reaction. rsc.org The development of new catalytic systems, including those based on organocatalysis, continues to expand the toolkit for the selective synthesis of vicinal dibromides and other halogenated compounds. core.ac.uknih.gov
Considerations for the Synthesis of Sterically Hindered Dibromides
The synthesis of vicinal dibromides from alkenes bearing bulky substituents presents unique challenges that are not as prominent in the reactions of simpler, unhindered alkenes. The presence of sterically demanding groups, such as the tert-butyl group in the precursor to this compound, can significantly influence reaction rates, regioselectivity, and the stability of reaction intermediates.
The primary precursor for the synthesis of this compound is 4,4-dimethyl-1-pentene (B165720), also known as neohexene. lookchem.com The electrophilic addition of bromine to this alkene is the most common synthetic route. lookchem.comyoutube.com The reaction proceeds in the cold, typically in an inert solvent like carbon tetrachloride, to yield the desired 1,2-dibromoalkane. libretexts.org
The generally accepted mechanism for the bromination of an alkene involves a two-step process:
Electrophilic Attack and Formation of a Bromonium Ion: The electron-rich pi bond of the alkene attacks a bromine molecule, which becomes polarized upon approach. This leads to the formation of a cyclic bromonium ion intermediate, with the bromine atom bonded to both carbons of the original double bond. libretexts.orgacs.org
In the case of 4,4-dimethyl-1-pentene, the large tert-butyl group at the C4 position introduces considerable steric bulk near the reaction center. This steric hindrance has several implications for the synthesis of this compound.
Detailed Research Findings:
The presence of bulky substituents near the double bond can affect both the rate of the reaction and the stability of the intermediates. While electron-donating alkyl groups generally increase the rate of electrophilic addition by stabilizing the positive charge of the intermediate, severe steric hindrance can counteract this effect.
Formation of the Bromonium Ion: The bulky tert-butyl group can sterically hinder the approach of the bromine molecule to the double bond. However, the formation of the three-membered bromonium ion is still the favored pathway. For alkenes with very bulky substituents, the stability of the resulting bromonium ion can be influenced, and in some highly hindered systems, these ions can even be isolated and studied. masterorganicchemistry.com
Nucleophilic Attack: The most significant steric effect is observed in the second step of the mechanism. The backside attack of the bromide ion on the carbon atom adjacent to the one bearing the bulky substituent (C2 in the case of the bromonium ion from 4,4-dimethyl-1-pentene) is sterically hindered. This can lead to a slower reaction rate compared to the bromination of less hindered alkenes.
The table below outlines the expected influence of steric hindrance on the bromination of various alkenes, providing a qualitative comparison.
| Alkene | Structure | Steric Hindrance at Double Bond | Expected Relative Rate of Bromination |
| Ethene | H₂C=CH₂ | Low | Fast |
| Propene | CH₃CH=CH₂ | Moderate | Moderate |
| trans-2-Butene | CH₃CH=CHCH₃ | Moderate | Moderate |
| 4,4-Dimethyl-1-pentene | (CH₃)₃CCH₂CH=CH₂ | High | Slower than less hindered alkenes |
| Adamantylideneadamantane | C₂₀H₂₈ | Very High | Very Slow (can form stable bromonium ions) masterorganicchemistry.com |
The synthesis of this compound is typically achieved by reacting 4,4-dimethyl-1-pentene with bromine. One documented method specifies the reaction in diethyl ether at a temperature of -5 °C. lookchem.com Another potential, though less common, route involves the reaction of t-butyl bromide and allyl bromide in the presence of aluminum trichloride (B1173362) at -30 °C. lookchem.com
The following table summarizes the reported synthetic conditions for producing this compound.
| Reactants | Reagent | Solvent | Temperature |
| 4,4-dimethylpent-1-ene | Bromine | Diethyl ether | -5 °C lookchem.com |
| t-Butyl bromide, Allyl bromide | Aluminum trichloride | Not specified | -30 °C lookchem.com |
Elimination Reactions
Elimination reactions of this compound result in the formation of an alkene through the removal of HBr. These reactions can also proceed through unimolecular (E1) or bimolecular (E2) mechanisms.
The E1 reaction shares the same initial step as the SN1 reaction: the formation of a carbocation. iitk.ac.in Consequently, it primarily occurs at the C2 position and is subject to the same potential for rearrangement.
Alkene Formation from the Unrearranged Carbocation: The secondary carbocation at C2 can lose a proton from the adjacent C3 carbon. This would result in the formation of 4-bromo-5,5-dimethyl-2-pentene .
Alkene Formation from the Rearranged Carbocation: If the carbocation rearranges via a 1,3-methyl shift to the more stable tertiary position, subsequent elimination can lead to the formation of more highly substituted alkenes.
Regioselectivity: E1 reactions generally follow Zaitsev's rule, which predicts that the most substituted (and therefore most stable) alkene will be the major product. orgoreview.com The reaction proceeds through the most stable available carbocation, which then has time to adopt a conformation that leads to the thermodynamically favored alkene. orgoreview.com
The E1 pathway will compete with the SN1 pathway, especially at higher temperatures, and is favored by weak bases and polar protic solvents. iitk.ac.inlibretexts.orgmasterorganicchemistry.com
The E2 reaction is a concerted, one-step process that requires a strong base and a specific stereochemical arrangement known as an anti-periplanar conformation between the proton being removed and the leaving group. orgoreview.com
For this compound, dehydrobromination can lead to two main products, depending on which proton and which bromide are removed:
Zaitsev Product: The removal of a proton from the more substituted C3 carbon and the bromide from C2 results in the more substituted alkene, 4-bromo-5,5-dimethyl-2-pentene . This is the Zaitsev product and is generally favored when using a small, strong base (e.g., sodium ethoxide). orgoreview.comchemistnotes.comyoutube.com
Hofmann Product: The removal of a proton from the less substituted C1 carbon and the bromide from C2 is not possible in a single E2 step. However, removal of a proton from C2 and the bromide from C1 can occur, leading to 1-bromo-4,4-dimethyl-1-pentene . This is the less substituted alkene, often referred to as the Hofmann product. The formation of the Hofmann product is favored under conditions of significant steric hindrance, either in the substrate or by using a bulky, non-nucleophilic base (e.g., potassium tert-butoxide). orgoreview.comchemistnotes.comlibretexts.orgmasterorganicchemistry.com The bulky base will more easily abstract the more sterically accessible proton.
The choice between Zaitsev and Hofmann elimination is a key aspect of product selectivity in E2 reactions. chemistnotes.comlibretexts.org
| Reaction Condition | Favored Product | Rationale |
| Small, Strong Base (e.g., NaOEt) | Zaitsev Product | The base can access the more sterically hindered proton on C3, leading to the thermodynamically more stable, more substituted alkene. orgoreview.comyoutube.com |
| Bulky, Strong Base (e.g., KOtBu) | Hofmann Product | The bulky base preferentially removes the more sterically accessible proton from C1, leading to the less substituted alkene. orgoreview.comchemistnotes.commasterorganicchemistry.com |
Double Dehydrohalogenation for Alkyne Synthesis (e.g., using strong bases like NaNH2)
The synthesis of alkynes from vicinal dihalides, such as this compound, is a fundamental transformation in organic chemistry, typically achieved through a double dehydrohalogenation reaction. unacademy.com This process involves the elimination of two molecules of hydrogen bromide from adjacent carbon atoms, leading to the formation of a triple bond. The reaction necessitates the use of a very strong base to facilitate the two successive elimination steps. Sodium amide (NaNH2) in liquid ammonia (B1221849) is a classic and highly effective reagent for this purpose, particularly for the synthesis of terminal alkynes. libretexts.org
The mechanism proceeds via two consecutive E2 (elimination, bimolecular) reactions. libretexts.org In the initial step, the amide anion (NH2-) abstracts a proton from the carbon atom adjacent to the bromine at the C1 position. Concurrently, the carbon-bromine bond at C2 breaks, and a π bond is formed between C1 and C2, resulting in a vinylic bromide intermediate. This intermediate is less reactive than the starting alkyl halide.
Reaction: this compound + 2 NaNH₂ → 4,4-dimethyl-1-pentyne + 2 NaBr + 2 NH₃
Due to the high acidity of the terminal alkyne proton, if a terminal alkyne is the desired product, three equivalents of the base are often used. The first two equivalents are for the dehydrohalogenation, and the third is to deprotonate the terminal alkyne, forming an acetylide. A subsequent workup with water is then required to protonate the acetylide and yield the neutral alkyne. libretexts.org
| Starting Material | Reagent | Product |
| This compound | Sodium amide (NaNH₂) | 4,4-Dimethyl-1-pentyne |
Reductive Elimination Pathways
This compound can undergo reductive elimination to yield 4,4-dimethyl-1-pentene. This reaction involves the removal of both bromine atoms and the formation of a carbon-carbon double bond. This transformation is typically achieved using a reducing agent.
One common method for the reductive elimination of vicinal dibromides is the reaction with zinc metal in an acidic solvent like acetic acid. unacademy.com The zinc acts as a two-electron reducing agent. The mechanism is believed to involve the formation of an organozinc intermediate. The reaction generally proceeds with anti-stereoselectivity, meaning the two bromine atoms are eliminated from opposite sides of the developing double bond.
Another widely used reagent for this purpose is sodium iodide in acetone (B3395972). The iodide ion functions as a nucleophile, attacking one of the bromine-bearing carbons in an SN2 fashion and displacing the bromide ion. This results in the formation of an iodo-bromo intermediate. Subsequently, the iodide ion acts as a base, promoting an E2 elimination of the remaining bromine and the iodine atom to form the alkene and molecular iodine (I₂).
| Reagent | Product |
| Zinc (Zn) | 4,4-Dimethyl-1-pentene |
| Sodium Iodide (NaI) | 4,4-Dimethyl-1-pentene |
Radical Reaction Mechanisms and Their Applications
While ionic pathways are more prevalent for this compound, it can also participate in radical reactions. These reactions are typically initiated by heat or ultraviolet light in the presence of a radical initiator. A key application of radical reactions involving similar substrates is in the context of free-radical halogenation.
The mechanism of radical bromination involves three main stages: initiation, propagation, and termination.
Initiation: The reaction is initiated by the homolytic cleavage of a bromine molecule (Br₂) to form two bromine radicals (Br•). This step requires energy, usually in the form of heat or light.
Propagation: A bromine radical abstracts a hydrogen atom from the alkane, in this case, a hypothetical precursor to this compound, to form hydrogen bromide (HBr) and an alkyl radical. This alkyl radical then reacts with another molecule of Br₂ to form the monobrominated product and a new bromine radical, which can continue the chain reaction. To form a dibromo compound like this compound, this process would need to occur sequentially.
Termination: The reaction is terminated when two radicals combine to form a stable molecule. This can occur through the combination of two bromine radicals, two alkyl radicals, or an alkyl radical and a bromine radical.
The distribution of products in radical halogenation depends on the relative reactivity of the different types of hydrogen atoms (primary, secondary, tertiary) and their statistical abundance. stackexchange.com
Electrocatalytic Transformations and Redox Processes
The electrochemical reduction of vicinal dihalides like this compound offers an alternative and often more environmentally benign method for their transformation compared to the use of stoichiometric chemical reductants. This process involves the transfer of electrons to the molecule at an electrode surface, leading to the cleavage of the carbon-halogen bonds.
In a concerted mechanism , the two electrons are transferred simultaneously, leading to the concurrent cleavage of both carbon-bromine bonds and the formation of the carbon-carbon double bond.
In a stepwise mechanism , the first electron transfer results in the formation of a radical anion intermediate. This intermediate then undergoes cleavage of one carbon-bromine bond to form a bromoalkyl radical and a bromide ion. This radical is then rapidly reduced by a second electron transfer to form a carbanion, which subsequently eliminates the second bromide ion to yield the final alkene product.
The specific pathway and the efficiency of the reduction are influenced by several factors, including the electrode material, the solvent system, and the applied potential. The use of electrocatalysis allows for precise control over the reductive process.
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular structure can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The protons on the carbon bearing the two bromine atoms (C1) and the adjacent carbon (C2) would be significantly deshielded due to the electronegativity of the bromine atoms, causing their signals to appear at a lower field (higher ppm value) compared to typical alkane protons. The methylene (B1212753) protons at C3 would be influenced by the adjacent chiral center at C2 and the bulky tert-butyl group at C4. The nine equivalent protons of the tert-butyl group would appear as a sharp singlet at a higher field (lower ppm value), characteristic of shielded alkyl protons.
Predicted ¹H NMR Data for 1,2-Dibromo-4,4-dimethylpentane
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| -C(CH ₃)₃ | ~1.0 | Singlet | 9H |
| -CH ₂-C(CH₃)₃ | ~1.8 - 2.2 | Multiplet | 2H |
| -CH (Br)- | ~4.0 - 4.5 | Multiplet | 1H |
| -CH ₂(Br) | ~3.6 - 4.0 | Multiplet | 2H |
Note: These are estimated values and actual experimental data may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Similarly, a predicted ¹³C NMR spectrum can be inferred. The carbon atoms directly bonded to the electronegative bromine atoms (C1 and C2) would be expected to have the largest chemical shifts (downfield). The quaternary carbon of the tert-butyl group (C4) and the methyl carbons would appear at higher field.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -C (CH₃)₃ | ~30 |
| -C(C H₃)₃ | ~32 |
| -C H₂-C(CH₃)₃ | ~45 |
| -C H(Br)- | ~60-70 |
| -C H₂(Br) | ~40-50 |
Note: These are estimated values and actual experimental data may vary.
Two-Dimensional NMR Techniques for Connectivity and Proximity Assessment (e.g., COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are crucial.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For instance, cross-peaks would be expected between the protons on C1 and C2, and between the protons on C2 and C3.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be characterized by the vibrations of its C-H and C-Br bonds.
Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Alkyl C-H | Stretching | 2850-3000 |
| C-H (from CH₂ and CH₃) | Bending | 1350-1480 |
| C-Br | Stretching | 500-600 |
The absence of strong absorptions in other regions (e.g., no broad peak around 3300 cm⁻¹ for O-H, no sharp peak around 1700 cm⁻¹ for C=O) would confirm the absence of hydroxyl or carbonyl functional groups.
Mass Spectrometry (MS) for Determination of Molecular Mass and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio). jove.com
The molecular ion peak (M⁺) would appear as a cluster of peaks. The most prominent peaks in this cluster would be at m/z values corresponding to [C₇H₁₄⁷⁹Br₂]⁺, [C₇H₁₄⁷⁹Br⁸¹Br]⁺, and [C₇H₁₄⁸¹Br₂]⁺, with a characteristic intensity ratio of approximately 1:2:1.
Common fragmentation pathways for bromoalkanes involve the cleavage of the C-Br bond. jove.com The loss of a bromine radical would lead to a significant fragment. Cleavage of the C-C bonds would also occur, with the tert-butyl cation ([C(CH₃)₃]⁺) at m/z = 57 being a potentially prominent peak due to its stability.
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are essential for separating this compound from any impurities or byproducts and for assessing its purity.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1,2-Dibromo-4,4-dimethylpentane, these calculations, often initiated with methods like Hartree-Fock or more advanced post-Hartree-Fock methods, can precisely determine its three-dimensional structure. They predict bond lengths, bond angles, and dihedral angles that define the spatial arrangement of its atoms. For instance, the carbon-bromine bond lengths and the C-C-Br bond angles will be key parameters determined.
The electronic structure of the molecule, which governs its chemical properties, is also elucidated. These calculations reveal the distribution of electron density, highlighting the electronegative character of the bromine atoms and the resulting polarization of the C-Br bonds. The molecular orbital (MO) theory, a cornerstone of these calculations, provides a depiction of the energy levels of the molecule's orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are critical in predicting the molecule's reactivity towards nucleophiles and electrophiles.
Below is a hypothetical table of calculated geometric parameters for this compound, which would typically be generated from such quantum chemical calculations.
| Parameter | Calculated Value |
| C1-Br Bond Length (Å) | 1.95 |
| C2-Br Bond Length (Å) | 1.96 |
| C1-C2 Bond Length (Å) | 1.53 |
| C-C-Br Bond Angle (°) | 110.5 |
| Br-C1-C2-Br Dihedral Angle (°) | -175 (anti-periplanar) |
| Note: These are illustrative values and would be determined by specific computational methods and basis sets. |
Density Functional Theory (DFT) Studies on Reactivity and Reaction Mechanisms
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. DFT studies on this compound would provide deeper insights into its reactivity. By calculating various reactivity descriptors, such as the Fukui functions, local softness, and electrophilicity index, researchers can predict which atoms are most susceptible to nucleophilic or electrophilic attack. For instance, the carbon atoms bonded to the bromine atoms are expected to be the primary electrophilic sites.
DFT is also instrumental in mapping out the potential energy surfaces of reactions involving this compound. For example, in an elimination reaction, DFT can be used to model the transition state structure and calculate the activation energy for the removal of the two bromine atoms to form an alkene. This allows for a detailed understanding of the reaction mechanism, including whether it proceeds via a concerted or stepwise pathway. mdpi.com
Molecular Dynamics Simulations to Understand Conformation and Intermolecular Interactions
While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations introduce the element of time and temperature, allowing for the exploration of the conformational landscape and intermolecular interactions of this compound. sci-hub.se MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.
For a flexible molecule like this compound, MD simulations can reveal the different conformations it can adopt in the gas phase or in a solvent. The bulky tert-butyl group will significantly influence the conformational preferences around the C-C bonds. The simulations can quantify the relative populations of different conformers, such as gauche and anti arrangements of the bromine atoms.
In a condensed phase, MD simulations can shed light on the intermolecular forces at play. These simulations would show how molecules of this compound interact with each other through van der Waals forces and dipole-dipole interactions arising from the polar C-Br bonds. Understanding these interactions is crucial for predicting physical properties like boiling point and viscosity. nih.gov
Prediction of Reaction Pathways and Transition States
A significant application of computational chemistry is the prediction of reaction pathways and the characterization of transition states. For this compound, theoretical methods can be used to explore various potential reactions, such as nucleophilic substitution or elimination. By mapping the potential energy surface, computational chemists can identify the most likely reaction pathways and the structures of the high-energy transition states that connect reactants to products.
For example, in a dehalogenation reaction, computational models can predict the geometry of the transition state, where the bonds to the leaving bromine atoms are partially broken and a new double bond is beginning to form. stackexchange.com The calculated energy of this transition state is directly related to the reaction rate. These predictions can be invaluable for designing synthetic routes and for understanding the factors that control the outcome of a reaction.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Related Halogenated Compounds
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties, respectively. While specific QSAR/QSPR studies on this compound may be limited, a wealth of research exists for halogenated hydrocarbons in general. nih.govnih.gov
These models use a variety of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These can include constitutional descriptors (e.g., molecular weight, number of bromine atoms), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).
For a class of compounds like brominated alkanes, QSAR models can be developed to predict properties such as toxicity or environmental fate. nih.govwur.nl For instance, a QSAR model might show that the toxicity of brominated alkanes increases with increasing lipophilicity (often represented by the octanol-water partition coefficient, logP) and with the electrophilicity of the C-Br bond. nih.gov Similarly, QSPR models can predict physical properties like boiling point, vapor pressure, and solubility for this compound based on its structural features and by leveraging data from related halogenated compounds. researchgate.netnih.govnih.gov
A hypothetical QSPR model for the boiling point of brominated alkanes might take the following form:
Boiling Point = c₀ + c₁(Molecular Weight) + c₂(Number of Br atoms) + c₃*(Polarizability)
The coefficients (c₀, c₁, c₂, c₃) would be determined by fitting the equation to experimental data for a set of related compounds.
Applications of 1,2 Dibromo 4,4 Dimethylpentane in Organic Synthesis and Precursor Chemistry
Role as a Versatile Synthetic Intermediate for the Formation of Unsaturated Hydrocarbons (Alkenes and Alkynes)
The primary application of 1,2-dibromo-4,4-dimethylpentane in organic synthesis is its role as a precursor to unsaturated compounds through dehydrohalogenation reactions. unacademy.com This process involves the elimination of two equivalents of hydrogen bromide (HBr) upon treatment with a strong base. The reaction typically proceeds via two successive E2 elimination steps. unacademy.com
The first elimination yields a vinyl bromide intermediate, 4,4-dimethyl-1-bromopent-1-ene. A second, often more strenuous, elimination step produces the terminal alkyne, 4,4-dimethyl-1-pentyne. youtube.com The reaction requires strong bases and often elevated temperatures due to the increased difficulty of the second elimination from the vinyl halide. youtube.com
The choice of base can influence the reaction's efficiency and outcome. Strong, non-bulky bases like sodium amide (NaNH₂) in liquid ammonia (B1221849) or fused potassium hydroxide (B78521) (KOH) are commonly employed for the synthesis of alkynes from vicinal dibromides. unacademy.comyoutube.com The use of a bulky base, such as potassium tert-butoxide, could potentially favor the formation of the Hofmann elimination product, although with this compound, the structure predetermines the formation of the terminal alkyne as the primary product due to the location of the bromine atoms. youtube.com
Table 1: Dehydrohalogenation of this compound
| Reagent/Conditions | Intermediate Product | Final Product | Reaction Type |
|---|---|---|---|
| 1. Strong Base (e.g., KOH, alcohol) | 4,4-Dimethyl-1-bromopent-1-ene | 4,4-Dimethyl-1-pentyne | E2 Elimination |
| 2. NaNH₂ (2 equiv.), NH₃(l) | Vinyl Bromide Anion | 4,4-Dimethyl-1-pentyne | Double E2 Elimination |
Precursor for the Generation of Organometallic Reagents (e.g., Grignard Reagents, Zinc Reagents)
The formation of organometallic reagents, such as Grignard reagents, from alkyl halides is a cornerstone of organic synthesis. adichemistry.com This reaction involves the oxidative insertion of magnesium metal into a carbon-halogen bond, typically in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). libretexts.orgmasterorganicchemistry.com
However, the synthesis of a stable Grignard reagent from this compound is highly problematic. When vicinal dihalides are treated with magnesium, an elimination reaction (dehalogenation) is a common and often dominant side reaction. libretexts.org The proximity of the two bromine atoms facilitates a metal-mediated E2-like elimination on the surface of the magnesium, leading to the formation of an alkene, in this case, 4,4-dimethyl-1-pentene (B165720). libretexts.orgmsu.edu
This contrasts with dihalides where the halogens are well-separated (e.g., 1,4-dibromobutane), which can successfully form di-Grignard reagents. msu.edu Therefore, this compound is generally considered an unsuitable precursor for generating a stable Grignard reagent for subsequent carbon-carbon bond-forming reactions. Instead, it is more likely to undergo dehalogenation to yield the corresponding alkene.
Utility in Advanced Carbon-Carbon Bond Forming Reactions
Given the difficulty in forming a stable Grignard reagent directly from this compound, its utility in advanced carbon-carbon bond-forming reactions is primarily indirect. The compound serves as a valuable precursor to 4,4-dimethyl-1-pentyne, a terminal alkyne that is a highly versatile building block for synthesis. unacademy.com
Terminal alkynes are crucial substrates in a multitude of carbon-carbon bond-forming reactions:
Acetylide Formation and Alkylation : The acidic terminal proton of 4,4-dimethyl-1-pentyne can be removed by a strong base (like NaNH₂) to form a sodium acetylide. This acetylide is a potent carbon nucleophile that can react with various electrophiles, such as alkyl halides, aldehydes, and ketones, to form new carbon-carbon bonds. alevelchemistry.co.ukoxfordsciencetrove.com
Metal-Catalyzed Cross-Coupling : As a terminal alkyne, 4,4-dimethyl-1-pentyne is an ideal substrate for transition metal-catalyzed reactions. For example, in the Sonogashira coupling, it can be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst to form substituted alkynes. researchgate.net
Therefore, while the direct conversion of this compound into an organometallic reagent for C-C bond formation is inefficient, its conversion to an alkyne provides access to a wide array of powerful synthetic transformations.
Regio- and Stereochemical Control in Multi-Step Synthesis
The stereochemical outcome of elimination reactions is often dictated by the spatial arrangement of the atoms involved. The E2 elimination mechanism, which is operative in the dehydrobromination of this compound, requires an anti-periplanar conformation, where the hydrogen to be removed and the leaving group (bromine) are in the same plane but on opposite sides of the carbon-carbon bond. libretexts.orgtib.eu
The significant steric bulk of the tert-butyl group in this compound heavily restricts rotation around the C2-C3 bond. This conformational restriction forces the molecule to preferentially adopt conformations where a specific β-hydrogen is anti-periplanar to the bromine atom at C2. This leads to a high degree of regio- and stereocontrol during the first elimination step, selectively forming one isomer of the resulting vinyl bromide. libretexts.orglibretexts.org This inherent structural bias makes the compound a useful substrate for studying the influence of steric hindrance on reaction stereochemistry. The defined stereochemistry of the intermediate vinyl bromide ensures a controlled synthesis of the final alkyne product.
Table 2: Influence of Structure on Reaction Control
| Structural Feature | Synthetic Implication | Type of Control |
|---|---|---|
| Vicinal Dibromide | Precursor for double elimination to form an alkyne. | Functional Group Transformation |
| Bulky tert-butyl Group | Restricts C-C bond rotation, favoring specific anti-periplanar conformations. | Stereochemical and Regiochemical Control |
| Terminal Bromine (C1) | Facilitates formation of a terminal alkyne. | Regiochemical Control |
Development of Novel Synthetic Methodologies Utilizing Vicinal Dibromide Substrates
Vicinal dibromides like this compound are valuable substrates for the development and testing of new synthetic methods, particularly for dehalogenation and dehydrohalogenation reactions. These compounds can be viewed as a protected form of a carbon-carbon double or triple bond.
Recent advancements in synthetic methodology have focused on developing milder and more efficient ways to carry out these transformations:
Metal-Free Dehalogenation : Novel methods have been developed that use organic reductants, such as 1,1'-bis(trimethylsilyl)-1H,1'H-4,4'-bipyridinylidene, for the transition metal-free dehalogenation of vicinal dihalides to alkenes and alkynes under mild conditions. researchgate.net These methods offer better functional group tolerance compared to traditional metal-based reductants.
Novel Debromination Systems : Research into new reagent systems, such as the use of Indium(III) chloride with Samarium (InCl₃/Sm) in aqueous media, provides alternative pathways for the debromination of vicinal dibromides to alkenes. researchgate.net
Chemoselective Eliminations : The development of highly chemoselective reagents allows for the elimination of vicinal dibromides in the presence of other sensitive functional groups, enhancing the utility of these substrates in complex molecule synthesis. researchgate.net
Substrates such as this compound serve as important test cases for these emerging methodologies, helping to establish their scope, limitations, and efficiency.
Environmental Transformation and Degradation Pathways of Halogenated Alkanes with Quaternary Carbons
Abiotic Transformation Mechanisms
Abiotic degradation processes, occurring without the intervention of living organisms, are crucial in determining the environmental persistence of 1,2-Dibromo-4,4-dimethylpentane. These transformations are primarily governed by the chemical properties of the compound and the environmental conditions.
In aquatic environments, halogenated alkanes can undergo hydrolysis, a reaction with water, or nucleophilic substitution with other environmental nucleophiles (e.g., hydroxide (B78521) ions, chloride ions). The rate and mechanism of these reactions for this compound are dictated by its molecular structure. The compound has two potential sites for nucleophilic attack: the primary carbon (C1) and the secondary carbon (C2), both bonded to bromine atoms.
Nucleophilic substitution can proceed via two primary mechanisms: the SN1 (unimolecular) and SN2 (bimolecular) pathways. For this compound, the presence of a bulky tert-butyl group near the reaction centers creates significant steric hindrance. This steric bulk is expected to impede the backside attack required for an SN2 reaction. While the bromine is on a primary and a secondary carbon, the neopentyl structure significantly reduces the likelihood of SN2 pathways.
The SN1 mechanism involves the formation of a carbocation intermediate. A primary carbocation at C1 would be highly unstable. A secondary carbocation at C2 is more stable but may be prone to rearrangement. The bulky 4,4-dimethyl groups, however, make the approach of a nucleophile difficult even for an SN1 reaction. Therefore, this compound is expected to be relatively resistant to both SN1 and SN2 reactions.
Table 1: Predicted Dominant Nucleophilic Substitution Mechanisms for this compound
| Carbon Center | Predicted Dominant Mechanism | Rationale |
| C1 (Primary) | SN2 highly hindered | Significant steric hindrance from the adjacent neopentyl group. Primary carbocation for SN1 is highly unstable. |
| C2 (Secondary) | SN1 possible, but slow | Steric hindrance slows the rate. The secondary carbocation is more stable than a primary one. |
Under anoxic (oxygen-deficient) and reducing conditions, such as those found in some groundwater, sediments, and anaerobic digesters, reductive dehalogenation can be a significant degradation pathway for halogenated compounds. For vicinal dihalides like this compound, this process typically involves the removal of both halogen atoms and the formation of a double bond, yielding an alkene. vaia.com
This reaction can be mediated by various reducing agents present in the environment, such as reduced iron minerals or microbial cofactors. The generally accepted mechanism for the reductive dehalogenation of vicinal dihalides involves a two-electron transfer process. vaia.com The reaction can be represented as:
R-CH(Br)-CH(Br)-R' + 2e- → R-CH=CH-R' + 2Br-
In the case of this compound, this would lead to the formation of 4,4-dimethyl-1-pentene (B165720). Studies on other brominated compounds have shown that they can be degraded under anaerobic conditions, and the rate of decomposition can be enhanced by microbial activity. elsevierpure.com While specific research on this compound is lacking, the principles of vicinal dihalide reduction suggest this is a plausible degradation pathway in anoxic environments. vaia.comlibretexts.org
Photochemical degradation, or photolysis, involves the breakdown of a chemical by light energy, particularly ultraviolet (UV) radiation from the sun. The susceptibility of a compound to photolysis depends on its ability to absorb light at environmentally relevant wavelengths. For halogenated alkanes, the carbon-bromine (C-Br) bond can be susceptible to cleavage upon absorption of UV radiation.
The photochemical degradation of brominated compounds can proceed via homolytic cleavage of the C-Br bond to form a bromine radical and an organic radical. These reactive radicals can then participate in a variety of secondary reactions, including reaction with oxygen (if present), hydrogen abstraction from other molecules, or further rearrangement. For instance, the photolysis of 4,4'-dibromodiphenyl ether was found to proceed through reductive debromination via homolytic C-Br bond cleavage. nih.gov
Given the presence of two C-Br bonds, the photochemical degradation of this compound could lead to a variety of products. However, specific studies on the photolysis of this compound are not available in the reviewed literature. The neopentyl structure might influence the stability and subsequent reactions of the resulting radical intermediates.
Biotic Degradation Mechanisms (Biodegradation)
Biodegradation, the breakdown of organic compounds by microorganisms, is a key process in the removal of many environmental pollutants. The ability of microorganisms to degrade halogenated alkanes depends on the presence of specific enzymes and suitable environmental conditions.
A key class of enzymes involved in the biodegradation of halogenated compounds is the dehalogenases. These enzymes catalyze the cleavage of carbon-halogen bonds. Haloalkane dehalogenases, for example, hydrolytically cleave the carbon-halogen bond to produce an alcohol, a halide ion, and a proton.
While there is no specific information on the microbial degradation of this compound, we can infer potential pathways from studies on other halogenated alkanes. The steric hindrance posed by the neopentyl group in this compound would likely present a challenge for many dehalogenases, potentially making it a recalcitrant compound. However, some microorganisms have been shown to degrade structurally complex and halogenated molecules. nih.govnih.gov
The degradation of alkanes can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions, with different enzymatic pathways being utilized.
Aerobic Degradation: In the presence of oxygen, the initial step in alkane degradation is often the oxidation of a terminal methyl group by a monooxygenase enzyme, leading to the formation of a primary alcohol. researchgate.net This alcohol is then further oxidized to an aldehyde and a carboxylic acid, which can then enter central metabolic pathways. researchgate.net For this compound, the presence of the bromine atoms and the quaternary carbon would likely complicate this typical pathway.
Anaerobic Degradation: Under anaerobic conditions, the initial activation of alkanes is more challenging. One known mechanism involves the addition of the alkane to fumarate, catalyzed by the enzyme alkylsuccinate synthase. researchgate.net Following this initial activation, the molecule is further metabolized. For halogenated alkanes, anaerobic degradation often involves reductive dehalogenation, as discussed in section 7.1.2. Some anaerobic bacteria are known to use halogenated compounds as electron acceptors in a process called organohalide respiration. uab.cat
Table 2: Potential Degradation Pathways for this compound under Aerobic and Anaerobic Conditions
| Condition | Potential Initial Step | Key Enzymes/Processes | Expected Outcome |
| Aerobic | Oxidation of a methyl group or hydroxylation | Monooxygenases, Dehalogenases | Potential for partial or complete degradation, but likely slow due to steric hindrance. |
| Anaerobic | Reductive dehalogenation | Reductases, Organohalide respiration | Formation of 4,4-dimethyl-1-pentene and bromide ions. |
Note: This table presents hypothetical pathways based on the degradation of other halogenated and branched alkanes, as direct experimental evidence for this compound is not available in the reviewed literature.
Enzyme Systems and Metabolic Intermediates in Biotransformation
For halogenated alkanes, dehalogenation is a critical step. This can be accomplished by haloalkane dehalogenases, which catalyze the hydrolytic cleavage of a carbon-halogen bond, or by other enzymatic processes. researchgate.net The metabolic activation of halogenated alkanes can also proceed through radical-based mechanisms, particularly in anaerobic environments, involving enzymes like cytochrome P450. nih.gov
Given the structure of this compound, with a neopentyl group, steric hindrance is expected to play a major role in its interaction with degradative enzymes. The bulky tert-butyl group can shield the adjacent carbon atoms, making enzymatic attack more difficult.
Likely Metabolic Intermediates of this compound Biotransformation
Based on the general metabolic pathways of alkanes and halogenated alkanes, the following table outlines the probable intermediates in the biotransformation of this compound. It is important to note that these are inferred pathways due to the lack of direct experimental evidence for this specific compound.
| Step | Intermediate Compound Name | Chemical Formula | Notes on Formation |
| 1 | 2-Bromo-4,4-dimethylpentan-1-ol | C₇H₁₅BrO | Resulting from initial hydroxylation at the C1 position. |
| 2 | 1-Bromo-4,4-dimethylpentan-2-ol | C₇H₁₅BrO | Resulting from initial hydroxylation at the C2 position. |
| 3 | 2-Bromo-4,4-dimethylpentanal | C₇H₁₃BrO | Oxidation of 2-Bromo-4,4-dimethylpentan-1-ol. |
| 4 | 2-Bromo-4,4-dimethylpentanoic acid | C₇H₁₃BrO₂ | Oxidation of 2-Bromo-4,4-dimethylpentanal. |
| 5 | 4,4-Dimethylpent-1-en-2-ol | C₇H₁₄O | Potential product of dehydrobromination and subsequent rearrangement. |
Environmental Fate and Transport Considerations
The environmental fate and transport of a chemical are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its affinity for sorption to soil and sediment. For halogenated alkanes, these properties determine their distribution in air, water, and soil compartments. Compounds with low water solubility and high hydrophobicity tend to adsorb to organic matter in soil and sediment, reducing their mobility.
In the case of this compound, its relatively high molecular weight and the presence of two bromine atoms suggest a low water solubility and a tendency to partition into organic phases. This would lead to its accumulation in soil, sediments, and biota. The transport of such compounds in the environment can occur through atmospheric deposition, surface runoff, and leaching through the soil column, although strong sorption would limit the latter. nih.gov
The persistence of halogenated compounds in the environment is also a key consideration. Many are resistant to breakdown by soil bacteria and can persist for long periods. ncert.nic.in The steric hindrance provided by the neopentyl group in this compound is likely to contribute significantly to its environmental persistence by hindering microbial degradation.
Influence of Steric Hindrance on Environmental Degradation Rates and Pathways
Steric hindrance is a phenomenon where the physical bulk of substituent groups in a molecule impedes chemical reactions at a nearby site. pearson.com In the context of environmental degradation, steric hindrance can dramatically slow down the rates of enzymatic reactions. youtube.com For this compound, the large tert-butyl group creates significant steric congestion around the carbon atoms bearing the bromine atoms.
This steric hindrance would likely inhibit the approach of microbial enzymes, such as dehalogenases, that are necessary for breaking the carbon-bromine bonds. ncert.nic.inbyjus.com SN2 (bimolecular nucleophilic substitution) reactions, a common mechanism for enzymatic dehalogenation, are particularly sensitive to steric hindrance. ncert.nic.inyoutube.com The rate of SN2 reactions decreases significantly as the substitution on the carbon atom increases from primary to secondary to tertiary. byjus.com While the carbon atoms attached to the bromine in this compound are primary and secondary, the adjacent quaternary carbon creates a highly hindered environment.
The following table illustrates the general effect of steric hindrance on the relative rates of SN2 reactions, which is a key process in the degradation of many alkyl halides.
| Alkyl Halide Type | Relative Reaction Rate | Reason for Rate Difference |
| Methyl | ~1000 | Minimal steric hindrance, easy access for nucleophile. |
| Primary | ~50 | Some steric hindrance from one alkyl group. youtube.com |
| Secondary | ~1 | Increased steric hindrance from two alkyl groups. youtube.com |
| Neopentyl (Primary) | Very Slow | Although a primary halide, the adjacent quaternary carbon creates significant steric hindrance, slowing the reaction rate dramatically. |
| Tertiary | ~0 | Extreme steric hindrance prevents the nucleophile from approaching the reaction center. youtube.com |
Due to this steric hindrance, it is plausible that the degradation of this compound in the environment would be very slow. Alternative degradation pathways that can overcome this steric barrier, such as those involving radical mechanisms, might play a more significant role. nih.gov Abiotic degradation processes, such as dehydrohalogenation, could also be a potential, albeit likely slow, transformation pathway. doubtnut.comvedantu.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,2-Dibromo-4,4-dimethylpentane, and how can reaction conditions be optimized?
- Methodological Answer : A viable approach involves bromination of 4,4-dimethylpent-1-ene using bromine (Br₂) in a non-polar solvent like CCl₄ under controlled temperature (0–25°C). Alternatively, nucleophilic substitution of 4,4-dimethylpentane-1,2-diol with HBr in the presence of a catalyst (e.g., PBr₃) can yield the target compound. Optimization requires monitoring reaction progress via TLC or GC-MS, adjusting stoichiometry, and ensuring anhydrous conditions to minimize side reactions like elimination .
Q. How can this compound be purified to achieve high chemical purity for structural characterization?
- Methodological Answer : Post-synthesis, purification via fractional distillation under reduced pressure is effective due to the compound’s volatility. For trace impurities, column chromatography using silica gel and a hexane/ethyl acetate gradient (95:5) can isolate the product. Confirm purity using ¹H/¹³C NMR (δ ~1.2 ppm for CH₃ groups, δ ~3.5–4.0 ppm for Br-CH₂) and GC-MS (m/z 264.0 for molecular ion peak) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR identifies methyl groups (singlet at δ ~1.2 ppm) and brominated CH₂ groups (multiplet δ ~3.5–4.0 ppm). ¹³C NMR confirms quaternary carbons (δ ~35–40 ppm) and Br-CH₂ (δ ~30–35 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (C₇H₁₂Br₂, ~263.92 g/mol) and isotopic patterns.
- X-ray Crystallography : Single-crystal analysis (using SHELX ) resolves spatial arrangement and bond angles, critical for confirming regiochemistry .
Advanced Research Questions
Q. How do steric effects from the 4,4-dimethyl groups influence substitution/elimination reactivity in this compound?
- Methodological Answer : The bulky dimethyl groups hinder SN2 pathways by restricting backside attack, favoring E2 elimination (e.g., forming 4,4-dimethylpent-1-ene). Kinetic studies under varying bases (e.g., KOtBu vs. NaOMe) and solvents (polar aprotic vs. protic) quantify steric contributions. Computational modeling (DFT) further visualizes transition-state geometries .
Q. What role do halogen bonding (C-Br⋯Br-C) interactions play in the solid-state structure of this compound?
- Methodological Answer : X-ray diffraction reveals intermolecular Br⋯Br distances (3.3–3.5 Å), shorter than van der Waals radii (3.7 Å), indicating weak halogen bonding. Hirshfeld surface analysis (via CrystalExplorer) quantifies interaction contributions. Comparative studies with analogs (e.g., 1,2-Dibromo-4,5-dimethoxybenzene ) highlight steric vs. electronic effects on packing .
Q. How can discrepancies between experimental NMR data and computational predictions be resolved for this compound?
- Methodological Answer : Discrepancies arise from solvent effects, conformational flexibility, or DFT functional limitations. Use explicit solvent models (e.g., IEFPCM in Gaussian) for NMR calculations. Dynamic effects are assessed via variable-temperature NMR and MD simulations. Cross-validate with solid-state NMR or crystallographic data .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives of this compound?
- Methodological Answer : Asymmetric synthesis requires chiral catalysts (e.g., Ru-phosphine complexes ) to induce stereocontrol during bromination. Alternatively, kinetic resolution using chiral stationary phases (HPLC with amylose-based columns) separates enantiomers. Circular dichroism (CD) and optical rotation validate enantiopurity .
Q. How can computational tools predict environmental degradation pathways of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) to predict hydrolysis or photolysis rates. QSAR models estimate biodegradability (e.g., EPI Suite). Experimental validation involves GC-MS analysis of degradation products in simulated environmental conditions (UV light, aqueous bases) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
